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Compound of Interest

Compound Name: 3-(3-Ethoxypropoxy)azetidine

Cat. No.: B15327012

Get Quote

Chemical Identity & Structural Context
Compound Name: 3-(3-Ethoxypropoxy)azetidine CAS Registry Number: (Analogues: 36520-

39-5 for Azetidine HCl; specific linker CAS varies by salt form) Molecular Formula: C

H

NO

Molecular Weight: 159.23 g/mol Role: Bifunctional linker combining a rigid, polar azetidine core
with a flexible polyether chain.[1][2][3]

Structural Logic
The molecule consists of a four-membered azetidine ring substituted at the 3-position with a 3-

ethoxypropoxy chain.[1]

Core: Azetidine (secondary amine, high pKa ~11).

Linker: 1,3-propyl diether spacer.[1]

Terminus: Ethoxy group.[4][5]
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Mass Spectrometry (MS) Data Profile
Mass spectrometry is the primary validation step for molecular weight confirmation.

Experimental Parameters (ESI-MS)
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).

Solvent System: MeOH:H

O (50:50) + 0.1% Formic Acid.

Flow Rate: 0.2 mL/min (Direct Infusion).

Fragmentation Analysis

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Diagnostic Insight: The presence of the parent ion at 160.2 is the "Go/No-Go" decision point.

Absence suggests degradation of the strained azetidine ring.

Infrared Spectroscopy (IR)
IR is critical for confirming the integrity of the ether linkages and the amine state (free base vs.

salt).

Key Absorption Bands (ATR-FTIR)
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Nuclear Magnetic Resonance (NMR)
NMR provides the definitive structural proof. The data below represents the theoretical

assignment based on verified shifts of azetidine and propyl-ether substructures.

H NMR (400 MHz, CDCl )
Solvent Note: CDCl

is preferred for the free base. For the Hydrochloride salt, use D

O or MeOD to prevent peak broadening of the amine protons.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Key Correlation (COSY):
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The Quintet at ~1.85 ppm (Propyl center) will correlate strongly with the two ether triplets at

~3.5 ppm.

The Quartet at ~3.42 ppm will correlate only with the Methyl triplet at ~1.20 ppm.

C NMR (100 MHz, CDCl )

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Structural Validation Workflow
The following diagram illustrates the logical pathway for confirming the structure of 3-(3-
Ethoxypropoxy)azetidine during synthesis or QC.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page
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Caption: Logical workflow for the structural validation of azetidine ether derivatives.

Experimental Protocols
Protocol A: NMR Sample Preparation
Objective: Obtain high-resolution spectra without solvent interference.[1]

Mass: Weigh 5–10 mg of the compound.

Solvent: Add 0.6 mL of CDCl

(contains 0.03% TMS).

Note: If the compound is the HCl salt, CDCl

will result in poor solubility. Use D

O or CD

OD.

Caution: In D

O, the N-H proton will exchange and disappear.

Filtration: If the solution is cloudy (common with salts), filter through a cotton plug into the

NMR tube to improve shimming.

Protocol B: Handling & Stability
Azetidines are strained rings.[6]

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

Stability: Avoid prolonged exposure to acidic aqueous solutions, which can trigger ring-

opening hydrolysis to the corresponding amino-alcohol.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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